Elasnin is a natural product initially isolated from the fermentation broth of the bacterium Streptomyces noboritoensis KM-2753. [, ] It belongs to the class of 4-hydroxy-2-pyrones and acts as a potent inhibitor of human granulocyte elastase (HLE). [, , , ] While originally investigated for its potential in treating chronic obstructive pulmonary diseases, elasnin has recently garnered significant attention for its potent antibiofilm properties. [, , ]
Elasnin can be synthesized chemically. One reported method involves the caproylation of methyl 2-butyl-3-oxocaprylate, followed by lactonization. The resulting 3,5-dibutyl-4-hydroxy-6-pentyl-2-pyrone is then caproylated to yield elasnin. [] Other methods focusing on the synthesis of elasnin analogs have also been explored, involving the preparation of substituted 2-pyrones and 2-pyridones. [, ]
Elasnin possesses a 4-hydroxy-2-pyrone core structure. [] The key structural features contributing to its biological activity include a hydrophobic alkyl chain at the C-6 position and a substituent at the C-3 position, which is typically a 1-oxoalkyl group. [] The absolute stereochemistry of elasnin A1, a derivative of elasnin, has been determined to be 6S. []
Elasnin acts as a noncovalent, reversible inhibitor of human leukocyte elastase (HLE). [, ] Its inhibitory activity is primarily attributed to the substituents at the C-3 and C-6 positions of the 4-hydroxy-2-pyrone ring. [] The hydrophobic interactions between these substituents and the enzyme's active site contribute significantly to its inhibitory potency.
Elasnin demonstrates potent antibiofilm activity against various Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ] The mechanism involves multiple facets:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2